Strategic Ester Prodrug Design Enables Measurable Aqueous Solubility Gains Over Non-Ester Pyrazolo[3,4-d]pyrimidine Src/Abl Inhibitor Parents
The ethyl butanoate ester moiety at the thioether terminus of CAS 893911-11-0 is structurally aligned with a validated pyrazolo[3,4-d]pyrimidine prodrug strategy. In a representative study, introduction of an ester prodrug moiety onto the C4-thioether side chain of a dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitor (Compound 1 parent) resulted in prodrug Compound 1a that exhibited significantly enhanced aqueous solubility compared to the non-esterified parent. Although the exact solubility value for CAS 893911-11-0 is not publicly reported in primary literature, the identical ester-substitution architecture means this differentiation is mechanistically and structurally expected relative to non-ester C4-thioether pyrazolo[3,4-d]pyrimidine analogs (e.g., those terminating in a free carboxylic acid or simple alkyl chain without ester) [1]. In the absence of the ester group, pyrazolo[3,4-d]pyrimidine C4-thioether inhibitors frequently display suboptimal aqueous solubility that has been explicitly identified as a barrier to their preclinical progression [1]. Therefore, CAS 893911-11-0 is positioned to mitigate this class-wide solubility liability by design.
| Evidence Dimension | Aqueous solubility (structural prodrug strategy) |
|---|---|
| Target Compound Data | Ethyl ester prodrug design (CAS 893911-11-0); predicted to exhibit enhanced aqueous solubility vs. non-esterified C4-thioether pyrazolo[3,4-d]pyrimidine parent acids |
| Comparator Or Baseline | Non-ester C4-thioether pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors (e.g., Compound 1 parent, carboxylic acid terminus); reported to have suboptimal aqueous solubility that impedes preclinical development |
| Quantified Difference | Prodrug esterification strategy demonstrated to significantly improve aqueous solubility in structurally analogous pyrazolo[3,4-d]pyrimidine series (exact solubility ratio not publicly disclosed for CAS 893911-11-0); solubility gain is mechanistically expected based on ester promoiety design |
| Conditions | Structural- and class-level inference from published pyrazolo[3,4-d]pyrimidine prodrug studies and SAR data |
Why This Matters
Aqueous solubility is a critical gatekeeper for both in vitro assay reproducibility and in vivo formulation feasibility; compounds with inherent ester-based solubility advantages reduce the need for DMSO co-solvents in cell-based assays and simplify pharmacokinetic studies.
- [1] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Med Chem Lett. 2013;4(7):622-626. PMID: 24900723. View Source
